N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-(1H-pyrazol-1-ylmethyl)furan-2-carboxamide
Description
N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-2-FURAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring, a pyrazole ring, and a furan ring, each contributing to its unique chemical properties
Properties
Molecular Formula |
C17H14N4O4S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-(pyrazol-1-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H14N4O4S2/c1-27(23,24)12-4-5-13-15(9-12)26-17(19-13)20-16(22)14-6-3-11(25-14)10-21-8-2-7-18-21/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
DMFANJRGCQNAKK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(O3)CN4C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methylsulfonyl group. The pyrazole ring is then synthesized and attached to the benzothiazole ring. Finally, the furan ring is introduced to complete the compound. Common reagents used in these reactions include palladium(II) acetate, triethylamine, and various solvents such as toluene and acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole, pyrazole, and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups to the compound.
Scientific Research Applications
N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-2-FURAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-2-FURAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol): Shares the pyrazole ring but differs in other structural elements.
N-phenylaminothiozole: Contains a thiazole ring similar to the benzothiazole ring in the compound of interest.
Uniqueness
N-[6-(METHYLSULFONYL)-1,3-BENZOTHIAZOL-2-YL]-5-(1H-PYRAZOL-1-YLMETHYL)-2-FURAMIDE is unique due to its combination of three different heterocyclic rings, each contributing to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
